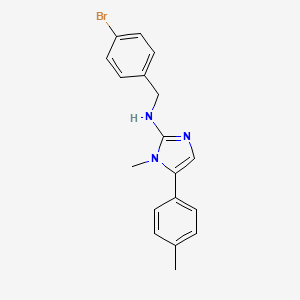![molecular formula C18H25N2O+ B11560632 1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium](/img/structure/B11560632.png)
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium typically involves the reaction of adamantanone with appropriate pyridine derivatives under specific conditions. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst . This method, while effective, can be high-cost and requires scarce reagents. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Hydrierungsverfahren durchgeführt werden, die häufig zur Bildung von reduzierten Adamantan-Derivaten führen.
Wissenschaftliche Forschungsanwendungen
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. In Antikrebsanwendungen beispielsweise hat sich gezeigt, dass die Verbindung die Aktivität des Waisenrezeptors Nur77 moduliert, was zur Induktion von Apoptose in Krebszellen führt . Diese Modulation erfolgt durch Bindungsinteraktionen, die die Konformation und Aktivität des Rezeptors verändern.
Wirkmechanismus
The mechanism of action of 1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . This modulation occurs through binding interactions that alter the receptor’s conformation and activity.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium kann mit anderen Adamantan-Derivaten wie folgt verglichen werden:
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination aus dem Adamantan-Rest mit den Pyridin- und Oxoethylgruppen, die einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H25N2O+ |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2-(2-amino-4-methylpyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H24N2O/c1-12-2-3-20(17(19)4-12)11-16(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,13-15,19H,5-11H2,1H3/p+1 |
InChI-Schlüssel |
QMIISJGVZGNLPQ-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)CC(=O)C23CC4CC(C2)CC(C4)C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11560550.png)

![2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11560582.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide](/img/structure/B11560584.png)
![3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11560589.png)
![3,5-dinitro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11560597.png)
![N-benzyl-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560598.png)
![3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560606.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B11560610.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560611.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11560620.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11560622.png)
![4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11560627.png)
![2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11560629.png)
